Musk xylene chemical structure and properties
Musk xylene chemical structure and properties
This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and metabolic pathways of musk xylene. It is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Structure and Identification
Musk xylene, with the IUPAC name 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene , is a synthetic nitro musk.[1] Its chemical structure consists of a benzene ring substituted with a tert-butyl group, two methyl groups, and three nitro groups.
Key Identifiers:
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CAS Number: 81-15-2[1]
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Chemical Formula: C₁₂H₁₅N₃O₆[1]
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Molecular Weight: 297.26 g/mol
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SMILES: CC1=C(C(=C(C(=C1--INVALID-LINK--[O-])C(C)(C)C)--INVALID-LINK--[O-])C)--INVALID-LINK--[O-]
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InChI: InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3[2]
Physicochemical Properties
The key physical and chemical properties of musk xylene are summarized in the tables below. Data is compiled from various sources, and ranges may be reported due to different experimental conditions.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellowish crystals or crystalline powder. | [3] |
| Odor | Musk-like. | |
| Melting Point | 110 - 114 °C | [1] |
| Boiling Point | >200 °C | [4] |
| Vapor Pressure | 9.7 mPa (at 40 °C) | [1] |
| Water Solubility | 0.150 mg/L (at 22 °C) | |
| logP (Octanol/Water Partition Coefficient) | 4.3 - 4.9 | [1] |
Spectroscopic Data
| Spectroscopy Type | Data Reference |
| Infrared (IR) | Sadtler Research Laboratories, 1980 |
| Ultraviolet (UV) | Sadtler Research Laboratories, 1980 |
| Nuclear Magnetic Resonance (NMR) | Sadtler Research Laboratories, 1980 |
| Mass Spectrometry (MS) | Sadtler Research Laboratories, 1980 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below, based on internationally recognized OECD guidelines.
Determination of Melting Point (OECD Guideline 102)
This method describes the determination of the melting point of a substance.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5][6][7][8]
Apparatus:
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Capillary tube apparatus (e.g., Thiele tube or commercial melting point apparatus).
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Thermometer with appropriate range and accuracy.
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Heating bath (e.g., silicone oil).
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Sample holder (capillary tubes).
Procedure:
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Sample Preparation: A small amount of the finely powdered, dry musk xylene is introduced into a capillary tube, sealed at one end, to a height of 2-4 mm.
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Heating: The capillary tube is placed in the heating bath of the melting point apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute.
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Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. The range between these two temperatures is the melting range.
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Reporting: The melting point is reported as a range of temperatures.
Determination of Boiling Point (OECD Guideline 103)
This method is used to determine the boiling point of a liquid substance.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]
Apparatus:
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Ebulliometer or dynamic vapor pressure apparatus.
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Thermometer or thermocouple.
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Pressure measurement device.
Procedure (Dynamic Method):
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The sample of musk xylene is placed in the apparatus.
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The pressure in the apparatus is reduced and then gradually increased.
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The temperature at which boiling is observed is recorded at various pressures.
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A vapor pressure-temperature curve is plotted.
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The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation from the curve.
Determination of Water Solubility (OECD Guideline 105)
This guideline outlines methods for determining the solubility of a substance in water.
Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[12][13][14][15]
Method (Flask Method for substances with low solubility):
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Equilibration: A sufficient amount of musk xylene is added to a flask containing a known volume of distilled water to ensure a saturated solution with an excess of the solid.
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The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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Phase Separation: The solution is allowed to stand to allow the undissolved solid to settle. An aliquot of the clear supernatant is carefully removed.
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Analysis: The concentration of musk xylene in the aqueous phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).
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Reporting: The water solubility is reported in mg/L or other appropriate units at the specified temperature.
Determination of n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107)
This method, also known as the shake-flask method, is used to determine the partition coefficient of a substance between n-octanol and water.
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[16] It is usually expressed as its logarithm to base ten (logP).
Procedure:
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Preparation: n-Octanol and water are mutually saturated before the experiment. A stock solution of musk xylene in n-octanol is prepared.
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Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of water in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.
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Analysis: The concentration of musk xylene in both the n-octanol and water phases is determined by a suitable analytical method (e.g., GC-MS).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated.
Synthesis and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis of musk xylene and its primary metabolic pathway.
Synthesis of Musk Xylene
The synthesis of musk xylene is a two-step process involving Friedel-Crafts alkylation followed by nitration.[1][4][17]
Metabolic Pathway of Musk Xylene
The primary metabolic pathway of musk xylene in vivo involves the reduction of one of its nitro groups to an amino group, primarily by intestinal microflora.[1] This biotransformation can lead to the formation of amino-musk xylene metabolites.[1]
Induction of Cytochrome P450 Enzymes
Musk xylene and its metabolites have been shown to induce cytochrome P450 (CYP) enzymes, particularly CYP2B6.[1] This induction is a key aspect of its toxicological profile and is believed to be mediated by its amine metabolites.[18]
References
- 1. Musk xylene - Wikipedia [en.wikipedia.org]
- 2. Musk Xylene | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. laboratuar.com [laboratuar.com]
- 13. filab.fr [filab.fr]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Musk xylene CAS 81-15-2 [cztrulychemical.com]
- 18. Induction of mouse cytochrome P450 2B enzymes by amine metabolites of musk xylene: contribution of microsomal enzyme induction to the hepatocarcinogenicity of musk xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
